
6-(2-Hydroxyethyl)-1-naphthoic acid
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Standard Method Design Considerations for Naphthenic Acids Analysis
Naphthenic acids, a complex class found in oil sands bitumen and wastewater, require precise analytical methods for their semi-quantification. A review by Kovalchik et al. (2017) discusses methodological considerations for analyzing naphthenic acids using mass spectrometry, highlighting the importance of extraction methods, analysis instrumentation, and the use of calibration standards. This work is foundational for designing future standard methods aimed at the semi-quantification of total naphthenic acids, suggesting a path forward for more accurate environmental monitoring and analysis (Kovalchik et al., 2017).
Protolytic Dissociation in the Excited State
The excited state proton transfer (ESPT) phenomenon, where molecules like naphthol derivatives exhibit significantly increased acidity upon electronic excitation, is reviewed by Szczepanik (2015). This work explores the acidity constants in both ground and excited states, providing insights into the protolytic equilibria of cyano derivatives of naphthol. The findings suggest potential applications in understanding solvent interactions and photophysical properties of these compounds (Szczepanik, 2015).
Biological Properties and Synthesis of Naphthoquinone Derivatives
López et al. (2014) present a structured review on the biological activities of naphthoquinones and their synthetic derivatives, such as lawson and its nitrogen-containing derivatives. These compounds have shown promise in treating various diseases due to their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. The review also covers the chemistry, synthesis, and pharmacological properties of these compounds, highlighting their potential in medicinal chemistry and as pesticides (López et al., 2014).
Mass Spectrometric Characterization of Environmental Samples
Headley et al. (2009) review the development of mass spectrometric methods for characterizing oil sands naphthenic acids in environmental samples. This paper discusses the analytical techniques, including negative-ion electrospray ionization, and the challenges in quantifying naphthenic acids due to matrix effects and the complexity of environmental samples. The review emphasizes the need for more reliable quantitative methods and the potential for environmental forensics applications in identifying toxic components (Headley et al., 2009).
Analytical Methods for Antioxidant Activity
Munteanu and Apetrei (2021) provide a critical presentation of tests used to determine antioxidant activity, discussing detection mechanisms, applicability, and the pros and cons of various methods. This review is pertinent for understanding how compounds like "6-(2-Hydroxyethyl)-1-naphthoic acid" could be evaluated for their antioxidant properties, offering insights into their potential health benefits and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other potential hazards.
将来の方向性
This would involve discussing potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound.
特性
IUPAC Name |
6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPZMUJFQKDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855700 | |
| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethyl)-1-naphthoic acid | |
CAS RN |
614754-39-1 | |
| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



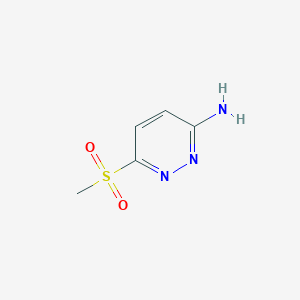

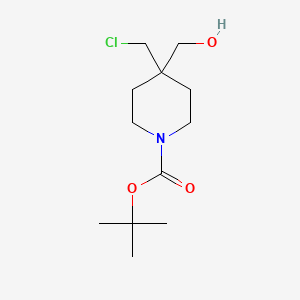
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)
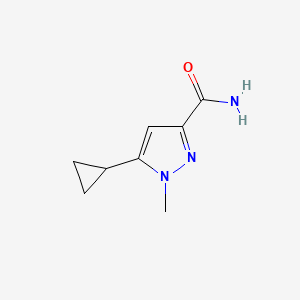

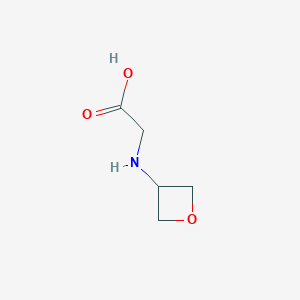
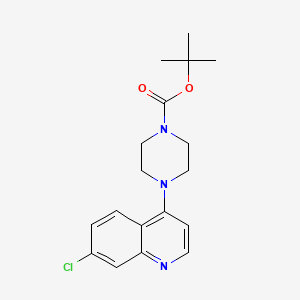
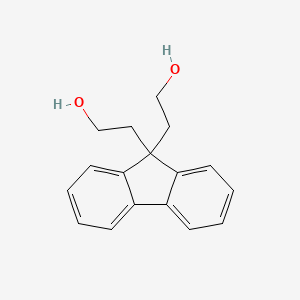
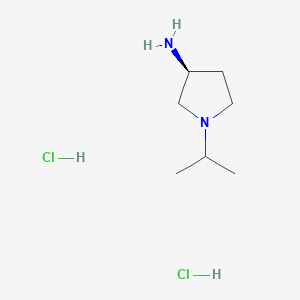

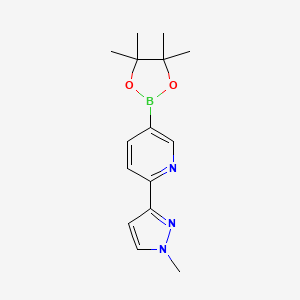
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)
